5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxycarbonyl-4-methylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-4-3-5(7(9)10)13-6(4)8(11)12-2/h3H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVLBURKHVKIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid typically involves the esterification of 5-hydroxymethylfurfural (HMF) followed by oxidation. One common method includes:
Esterification: HMF is reacted with methanol in the presence of an acid catalyst to form 5-(methoxymethyl)furfural.
Oxidation: The resulting ester is then oxidized using an oxidizing agent such as potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), sodium hypochlorite (NaOCl).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acid catalysts for esterification, such as sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Synthesis and Derivatives
The compound can be synthesized through various methods, including oxidation processes involving furan derivatives. For instance, the oxidation of 5-(alkoxycarbonyl)furan-2-carboxylic acids can yield this compound efficiently . The versatility of its synthesis allows for the creation of numerous derivatives, which can enhance its biological activity and application potential.
Research indicates that 5-(methoxycarbonyl)-4-methylfuran-2-carboxylic acid exhibits significant biological activities:
- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound show promising antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as effective antimicrobial agents .
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer), by affecting mitochondrial pathways and promoting cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound using the well diffusion method. The results are summarized in the following table:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Derivative A | E. coli | 12 | 250 |
| Derivative B | S. aureus | 15 | 200 |
| Derivative C | B. cereus | 14 | 220 |
These findings indicate that the derivatives possess significant antimicrobial activity, making them candidates for further development as antibacterial agents.
Case Study 2: Anticancer Activity
In a separate study focusing on anticancer properties, various derivatives were tested against HepG2 cells. The results are presented below:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| Compound A | HepG2 | 30 |
| Compound B | HepG2 | 35 |
| Doxorubicin | HepG2 | 0.5 |
The results indicate that certain derivatives of the compound exhibit potent anticancer activity compared to established treatments like doxorubicin .
Applications in Drug Development
Given its biological activities, this compound holds promise for development as a lead compound in drug discovery. Its derivatives could be explored further for:
- Antimicrobial Agents : Targeting bacterial infections resistant to current antibiotics.
- Anticancer Drugs : Developing new therapeutics with mechanisms targeting apoptosis and cell cycle regulation.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s ester and carboxylic acid groups allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. Its furan ring structure also contributes to its reactivity and potential biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and synthesis methods:
Key Observations:
Substituent Position and Reactivity: The target compound’s adjacent methyl and methoxycarbonyl groups (positions 4 and 5) may sterically hinder reactions at the furan ring compared to monosubstituted analogs like 5-phenylfuran-2-carboxylic acid . Electron-withdrawing groups (e.g., 4-nitrophenyl in ) enhance acidity and binding affinity in biological systems, whereas methyl groups (as in the target compound) may improve lipophilicity.
Synthetic Routes :
- Suzuki-Miyaura coupling is widely used for aryl-substituted furans (e.g., 5-phenyl derivatives) , while Meerwein arylation is employed for nitroaromatic analogs . The target compound’s synthesis remains undetailed in the evidence, though industrial-scale methods for related compounds (e.g., MCFC) involve integrated catalytic processes .
Biological Relevance :
- 5-(4-Nitrophenyl)furan-2-carboxylic acid demonstrates crystallographic evidence as a mycobacterial MbtI inhibitor, highlighting the role of nitro groups in target engagement . The methoxycarbonyl group in the target compound may serve as a hydrolyzable ester prodrug motif.
Physical and Chemical Properties
Limited data on the target compound’s properties exist in the evidence. However, comparisons can be inferred:
- Solubility: Methyl groups (e.g., in 4-methyl substituents) typically reduce water solubility compared to polar groups like -NO₂ .
- Stability : Methoxycarbonyl esters are prone to hydrolysis under basic conditions, whereas methyl groups enhance steric protection .
Biological Activity
5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid is a furan derivative known for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including enzyme interactions, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 172.14 g/mol. It features both methoxycarbonyl and carboxylic acid functional groups, which are significant for its reactivity and biological interactions. The structure can be visualized as follows:
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
1. Enzyme Interactions
Research indicates that this compound may interact with various enzymes, potentially influencing metabolic pathways. For instance, it has been shown to inhibit certain enzymes involved in the biosynthesis of mycobacterial siderophores, which are critical for iron acquisition in pathogenic bacteria such as Mycobacterium tuberculosis . This interaction suggests a potential role as an antitubercular agent.
2. Antimicrobial Properties
Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. It is particularly noted for its effectiveness against Gram-positive bacteria, although its activity against Gram-negative strains remains limited .
Research Findings and Case Studies
Several studies have investigated the biological properties of this compound:
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its ability to form hydrogen bonds with active site residues in target enzymes may play a crucial role in its inhibitory effects .
Q & A
Basic Questions
Q. What are the key synthetic routes for 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid in laboratory settings?
- Methodology : The compound can be synthesized via regioselective functionalization of the furan ring. For example:
- Step 1 : Methylation of the furan-2-carboxylic acid precursor using methyl iodide under basic conditions (e.g., K₂CO₃/DMF) .
- Step 2 : Methoxycarbonylation at the 5-position via a palladium-catalyzed carbonylation reaction with methyl chloroformate .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Recommended Methods :
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl at C4, methoxycarbonyl at C5). Look for characteristic furan ring proton shifts (δ 6.5–7.5 ppm) and ester carbonyl signals (δ 165–170 ppm) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and ester C=O stretch (~1720 cm⁻¹) .
- HPLC-MS : For purity assessment and molecular weight confirmation (theoretical MW: 184.16 g/mol) .
Advanced Questions
Q. How does the methoxycarbonyl group influence regioselectivity in electrophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing methoxycarbonyl group at C5 deactivates the furan ring, directing electrophiles to the less-substituted C3 position. Computational studies (DFT) suggest this is due to destabilization of the transition state at C5 .
- Experimental Validation : Nitration experiments show preferential substitution at C3, confirmed by NOESY NMR correlations .
Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
- Approach :
- Dose-Dependent Studies : Test across a concentration gradient (e.g., 1–100 µM) to identify activity thresholds .
- Redox Profiling : Use DPPH/ABTS assays for antioxidant capacity and ROS detection kits (e.g., DCFH-DA) for pro-oxidant effects under varying pH/temperature .
- Structural Analog Comparison : Compare with 5-Ethylfuran-2-carboxylic acid (CAS 56311-37-6) to isolate the role of the methoxycarbonyl group .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Workflow :
- Docking Studies : Target enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina to predict binding affinities .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values .
- ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP < 3 for improved solubility) .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
